5-Dodecoxybenzene-1,3-dicarboxamide
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Overview
Description
5-Dodecoxybenzene-1,3-dicarboxamide is an organic compound with the molecular formula C20H32N2O3 It is a derivative of benzene-1,3-dicarboxamide, where the benzene ring is substituted with a dodecoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dodecoxybenzene-1,3-dicarboxamide can be achieved through a palladium-catalyzed aminocarbonylation reaction. This involves the reaction of iodoalkenyl or iodoaryl compounds with various alkyl- and aryldiamines as N-nucleophiles . The reaction typically occurs at 100°C and 30 bar of CO, yielding the desired dicarboxamide with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale aminocarbonylation reactions using palladium catalysts. The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Dodecoxybenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dodecoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Dodecoxybenzene-1,3-dicarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and other biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Mechanism of Action
The mechanism of action of 5-Dodecoxybenzene-1,3-dicarboxamide involves its ability to form hydrogen bonds and coordinate with metal ions. This allows it to interact with various molecular targets, such as enzymes and receptors, influencing their activity and function . The compound’s unique structure enables it to participate in complex molecular interactions, making it a valuable tool in scientific research.
Comparison with Similar Compounds
Benzene-1,3,5-tricarboxamide: Known for its self-assembly properties and use in supramolecular chemistry.
N,N’-bis(3-pyridylmethyl)benzene-1,4-dicarboxamide: Utilized in coordination chemistry and the formation of metallosupramolecular assemblies.
Uniqueness: 5-Dodecoxybenzene-1,3-dicarboxamide stands out due to its dodecoxy substitution, which imparts unique hydrophobic properties and enhances its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring robust and versatile molecular interactions.
Properties
Molecular Formula |
C20H32N2O3 |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
5-dodecoxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C20H32N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-25-18-14-16(19(21)23)13-17(15-18)20(22)24/h13-15H,2-12H2,1H3,(H2,21,23)(H2,22,24) |
InChI Key |
FGKZORUFWPAYFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)N)C(=O)N |
Origin of Product |
United States |
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